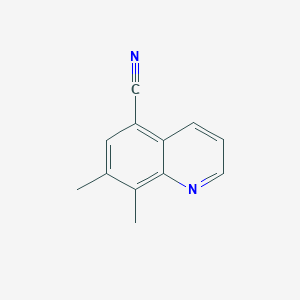
7,8-Dimethylquinoline-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dimethylquinoline-5-carbonitrile, also known as DMQX, is a chemical compound that has gained significant attention in the field of neuroscience due to its ability to selectively block certain receptors in the brain.
科学的研究の応用
7,8-Dimethylquinoline-5-carbonitrile is primarily used in scientific research as a tool to study the function of certain receptors in the brain. Specifically, this compound is a selective antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is involved in the transmission of excitatory signals in the brain. By blocking the AMPA receptor, this compound can be used to investigate the role of this receptor in various physiological and pathological processes.
作用機序
7,8-Dimethylquinoline-5-carbonitrile works by binding to the AMPA receptor and preventing the binding of glutamate, a neurotransmitter that normally activates the receptor. This results in a decrease in the transmission of excitatory signals in the brain, leading to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), a process that is involved in learning and memory. Additionally, this compound has been shown to have anticonvulsant properties, suggesting that it may be useful in the treatment of epilepsy.
実験室実験の利点と制限
One of the main advantages of 7,8-Dimethylquinoline-5-carbonitrile is its selectivity for the AMPA receptor, which allows researchers to specifically target this receptor without affecting other receptors in the brain. Additionally, this compound is relatively easy to synthesize and can be used in a variety of experimental settings.
However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has a relatively short half-life, meaning that it may need to be administered frequently in order to maintain its effects. Additionally, this compound may have off-target effects on other receptors in the brain, which could complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for research on 7,8-Dimethylquinoline-5-carbonitrile. One area of interest is the development of more selective AMPA receptor antagonists that can be used to further investigate the role of this receptor in various physiological and pathological processes. Additionally, there is interest in exploring the potential therapeutic applications of this compound, particularly in the treatment of epilepsy and other neurological disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential as a tool for investigating the function of the AMPA receptor in the brain. While there are some limitations to its use in lab experiments, this compound has a number of advantages that make it a valuable tool for researchers in the field of neuroscience. As research on this compound continues, it is likely that new applications and potential therapeutic uses for this compound will be discovered.
合成法
7,8-Dimethylquinoline-5-carbonitrile can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst, while the Skraup reaction involves the condensation of aniline with a ketone or aldehyde in the presence of sulfuric acid.
特性
IUPAC Name |
7,8-dimethylquinoline-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-8-6-10(7-13)11-4-3-5-14-12(11)9(8)2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOACQZMHSCTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=C1C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-tert-butyl-1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2789213.png)
![6-Methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B2789214.png)
![2-((4-Chlorophenyl)sulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2789215.png)


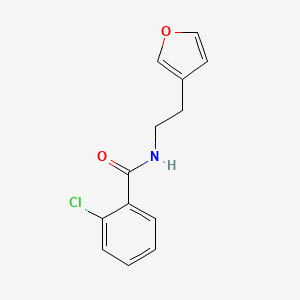

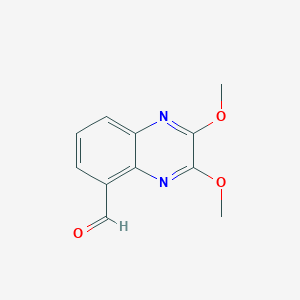
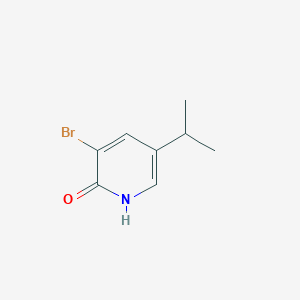

![3-(2-Fluorophenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2789228.png)
![5-(2-chlorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2789230.png)
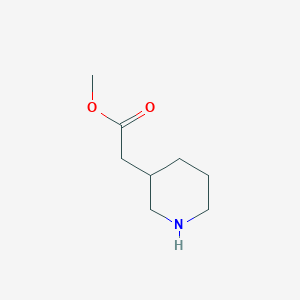
![5'-(1,4-Dioxaspiro[4.5]decan-2-yl)tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-ol](/img/structure/B2789235.png)